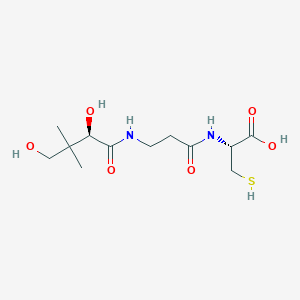
Pantothenoylcysteine
概要
説明
Pantothenoylcysteine: is a naturally occurring compound found in all living organisms, ranging from bacteria to humans . It is an intermediate in the biosynthesis of coenzyme A, a vital cofactor in various biochemical reactions . This compound is formed by the condensation of pantothenic acid (vitamin B5) and L-cysteine .
準備方法
Synthetic Routes and Reaction Conditions
Chemical Synthesis: Pantothenoylcysteine can be synthesized by reacting pantothenic acid with L-cysteine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under mild conditions.
Enzymatic Synthesis: It can also be synthesized enzymatically using pantothenate kinase, which catalyzes the phosphorylation of pantothenic acid followed by the addition of L-cysteine.
Industrial Production Methods
化学反応の分析
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other mild oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol under mild conditions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Cystine derivatives.
Reduction: Thiol form of this compound.
Substitution: Substituted derivatives depending on the nucleophile used.
科学的研究の応用
Biochemical Role and Synthesis
Pantothenoylcysteine is a crucial intermediate in the biosynthesis of coenzyme A (CoA), which is essential for fatty acid metabolism and energy production. The synthesis pathway involves the phosphorylation of pantothenic acid followed by its condensation with cysteine, catalyzed by specific enzymes such as pantothenate kinase and this compound synthetase .
Key Enzymatic Reactions:
- Pantothenate Kinase : Converts pantothenic acid to its phosphate form.
- This compound Synthetase : Condenses phosphorylated pantothenic acid with cysteine to form this compound.
Applications in Scientific Research
- Metabolic Studies : this compound is utilized in metabolic research to study CoA biosynthesis. Its role as a substrate helps elucidate the enzymatic pathways involved in energy metabolism .
- Cell Culture and Bioreagents : It is employed in the manufacture of bioreagents for cell culture, aiding in the growth and maintenance of various cell lines. This application is critical for pharmaceutical research and development .
- Antioxidant Research : Studies indicate that compounds related to this compound exhibit antioxidant properties, contributing to cellular protection against oxidative stress. This aspect is particularly relevant in neuroprotective research, where it may help mitigate damage from oxidative agents .
Case Studies
-
Case Study 1: Coenzyme A Biosynthesis
Research demonstrated that the addition of this compound to rat liver extracts significantly increased CoA synthesis, highlighting its importance as a precursor in metabolic pathways . -
Case Study 2: Neuroprotection
A study investigated the protective effects of this compound against oxidative stress in brain mitochondria. Results showed that it reduced lipid peroxidation levels, suggesting a potential therapeutic role in neurodegenerative diseases .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Metabolic Research | CoA biosynthesis studies | Increased CoA levels with this compound addition |
| Cell Culture | Bioreagent production | Enhanced cell viability and growth |
| Antioxidant Research | Neuroprotection studies | Reduced oxidative damage in neuronal cells |
作用機序
Mechanism
類似化合物との比較
Similar Compounds
D-Pantetheine: Another intermediate in coenzyme A biosynthesis, but differs in its structure and specific enzymatic conversions.
Pantothenic Acid: The precursor to Pantothenoylcysteine, essential for the initial steps in coenzyme A biosynthesis.
Uniqueness
特性
CAS番号 |
13147-34-7 |
|---|---|
分子式 |
C12H22N2O6S |
分子量 |
322.38 g/mol |
IUPAC名 |
(2R)-2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C12H22N2O6S/c1-12(2,6-15)9(17)10(18)13-4-3-8(16)14-7(5-21)11(19)20/h7,9,15,17,21H,3-6H2,1-2H3,(H,13,18)(H,14,16)(H,19,20)/t7-,9-/m0/s1 |
InChIキー |
QSYCTARXWYLMOF-CBAPKCEASA-N |
SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NC(CS)C(=O)O)O |
異性体SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)N[C@@H](CS)C(=O)O)O |
正規SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NC(CS)C(=O)O)O |
外観 |
Solid powder |
物理的記述 |
Solid |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Pantothenoylcysteine; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















